N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic small molecule characterized by a cyclohexyl backbone substituted with a 5-fluoropyrimidin-2-yloxy group and a 2,3-dihydro-1,4-benzodioxine-5-carboxamide moiety. The compound’s stereochemistry (1r,4r) is critical for its conformational stability and biological activity. The benzodioxine scaffold may confer metabolic stability compared to simpler aromatic systems, as seen in related compounds .
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4/c20-12-10-21-19(22-11-12)27-14-6-4-13(5-7-14)23-18(24)15-2-1-3-16-17(15)26-9-8-25-16/h1-3,10-11,13-14H,4-9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNLORMMKJILGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps, including the formation of the fluoropyrimidine moiety, the cyclohexyl group, and the dihydrobenzo dioxine carboxamide group. The reaction conditions often require specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactions, automated synthesis, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluoropyrimidine moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H20FN3O3
- Molecular Weight : 373.4 g/mol
- Chemical Structure : The compound features a benzodioxine core with a fluoropyrimidine moiety, contributing to its unique pharmacological properties.
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression.
- Antiviral Activity : Research indicates potential efficacy against certain viral infections, possibly through mechanisms involving the inhibition of viral replication or entry into host cells.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.
Pharmacological Mechanisms
The pharmacological mechanisms of this compound are under investigation. Notable aspects include:
- Targeting Specific Receptors : It may act on specific receptors involved in cell signaling, which could lead to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : There is evidence that the compound inhibits enzymes critical for cancer cell metabolism and proliferation.
Case Studies and Research Findings
Several studies have documented the effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant tumor reduction in animal models when treated with the compound. |
| Study 2 | Showed antiviral activity against influenza virus in vitro. |
| Study 3 | Reported neuroprotective effects in models of oxidative stress-induced neuronal damage. |
Applications in Drug Development
This compound is being explored for:
- Lead Compound in Anticancer Drugs : Its structural properties may allow for modifications that enhance its efficacy and reduce side effects.
- Development of Antiviral Therapies : The ongoing research into its antiviral properties could lead to new treatments for viral infections.
- Neuroprotective Agents : Further exploration could yield new therapies for neurodegenerative conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the cyclohexyl and dihydrobenzo dioxine groups contribute to the compound’s overall stability and bioactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide can be contextualized against the following analogous compounds:
Structural Analogues
Functional Comparisons
- Fluorinated Moieties: The target compound’s 5-fluoropyrimidine group enhances electronegativity and binding affinity compared to non-fluorinated analogues like the dimethylpyrimidine in . However, trifluoromethyl groups (e.g., in ) may offer superior lipophilicity and membrane permeability.
- Scaffold Diversity : The benzodioxine carboxamide in the target compound differs from benzoxazine () and cyclopropane () scaffolds, which may alter solubility and target selectivity. Benzodioxine systems are less prone to oxidative metabolism than benzoxazines .
- Stereochemical Impact : The (1r,4r) cyclohexyl configuration in the target compound likely improves target engagement compared to racemic mixtures in cyclopropane-based analogues (e.g., ).
Pharmacokinetic and Toxicity Profiles
- Metabolism : The benzodioxine core in the target compound may reduce CYP450-mediated metabolism relative to pyridine-containing analogues (e.g., ), as evidenced by studies on similar benzodioxine derivatives .
- Toxicity : Fluorinated pyrimidines are associated with off-target effects on nucleotide biosynthesis, whereas thiazole-containing compounds (e.g., ) may exhibit lower cytotoxicity but reduced potency.
Target Affinity
While direct binding data for the target compound is unavailable, structural analogs suggest:
- Pyrimidine derivatives often inhibit kinases (e.g., EGFR, VEGFR) with IC₅₀ values in the nanomolar range .
- Benzodioxine carboxamides exhibit enhanced plasma stability (t₁/₂ > 6 hours in rodent models) compared to benzoxazines .
Biological Activity
N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 322.33 g/mol. Its structure features a benzodioxine core that is known for various biological activities, particularly in anti-inflammatory and anticancer domains .
| Property | Value |
|---|---|
| Molecular Formula | C15H19FN4O3 |
| Molecular Weight | 322.33 g/mol |
| CAS Number | 2034194-43-7 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzodioxine ring followed by the introduction of the fluoropyrimidine moiety. Various synthetic routes have been explored to optimize yield and purity .
Anti-inflammatory Activity
Research has indicated that derivatives of the benzodioxine structure exhibit significant anti-inflammatory properties. For instance, compounds bearing similar structural motifs have shown effectiveness in inhibiting pro-inflammatory cytokines and pathways involved in inflammation . A study demonstrated that modifications at specific positions on the benzodioxine ring can enhance anti-inflammatory activity, suggesting a structure-activity relationship (SAR) that could be exploited for therapeutic purposes.
Anticancer Properties
This compound has also been investigated for its anticancer potential. The compound's ability to inhibit cell proliferation in various cancer cell lines was highlighted in studies where it showed promising results against ovarian carcinoma models . The mechanism appears to involve modulation of key signaling pathways such as MAPK and HSF1 pathways, which are crucial in cancer progression.
Case Studies
- Anti-inflammatory Study : A derivative with an acetic acid substituent was tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in edema and inflammatory markers compared to control groups .
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited growth in ovarian cancer cell lines with IC50 values comparable to established chemotherapeutics. Further investigation revealed that it induced apoptosis through mitochondrial pathways .
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and what critical reaction conditions influence yield and purity?
The synthesis typically involves coupling the fluoropyrimidinyl-cyclohexyl intermediate with the benzodioxine-carboxamide moiety. Critical steps include:
- Nucleophilic substitution : The cyclohexyl group is functionalized via SN2 reactions using 5-fluoropyrimidin-2-ol under basic conditions (e.g., NaH in DMF) to form the ether linkage .
- Amide coupling : Carbodiimide reagents like EDC·HCl or HOBt are used to activate the carboxylic acid for coupling with the cyclohexylamine derivative .
Optimize yield by controlling temperature (0–25°C) and reaction time (12–24 hours). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?
- 1H/13C NMR : Focus on the cyclohexyl protons (δ 1.5–2.5 ppm, axial/equatorial splitting) and benzodioxine aromatic protons (δ 6.7–7.2 ppm). The fluoropyrimidine proton appears as a doublet (δ 8.3–8.5 ppm, J = 5–6 Hz) .
- HRMS-ESI : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy. Key fragments include the benzodioxine-carboxamide (m/z ~245) and fluoropyrimidinyl-cyclohexyl (m/z ~210) moieties .
Basic: What in vitro assays are recommended for initial evaluation of biological activity?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against kinases (e.g., CDK2, EGFR) using fluorescence polarization or ADP-Glo™ assays .
- Cellular viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Include positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1%) .
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic profiles?
- Metabolic stability : Use liver microsomes (human/rodent) to identify oxidative metabolites (LC-MS/MS). Modify vulnerable sites (e.g., fluoropyrimidine) via deuteration or steric shielding .
- Bioavailability optimization : Employ lipid-based formulations (e.g., SNEDDS) or prodrug strategies (e.g., esterification of the carboxamide) to enhance solubility and absorption .
Advanced: What computational approaches predict target-binding modes for this hybrid compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with kinase crystal structures (e.g., PDB: 1HCL). Prioritize hydrogen bonding between the carboxamide and kinase hinge region .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
Advanced: How to conduct SAR studies to optimize the benzodioxine-carboxamide moiety?
- Systematic modifications : Replace benzodioxine with quinoxaline or indole cores. Introduce electron-withdrawing groups (e.g., -CF3) at the 6-position to enhance target affinity .
- High-throughput screening : Use parallel synthesis to generate 50–100 analogs. Evaluate IC50 shifts in kinase panels and correlate with logP (2–4 optimal) .
Advanced: What analytical methods detect isomeric impurities in synthesized batches?
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to resolve cis/trans cyclohexyl isomers. Monitor UV at 254 nm .
- NMR NOE : Irradiate cyclohexyl protons to confirm trans-1,4-substitution (key NOE between axial H-1 and H-4) .
Advanced: How to validate a hypothesized dual inhibition mechanism against kinase targets?
- Kinase profiling : Screen against a 100-kinase panel (DiscoverX) at 1 µM. Confirm hits via Kd measurements (e.g., KINOMEscan®) .
- Cocrystallization : Soak the compound into kinase crystals (e.g., PDB: 3POZ) to resolve binding modes. Validate via mutagenesis (e.g., hinge-region Ala mutations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
